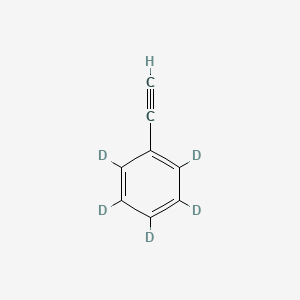
Phenyl-D5-acetylene
Overview
Description
Phenyl-D5-acetylene is a non-standard isotope with the molecular formula C8HD5 . It has an average mass of 107.164 Da and a monoisotopic mass of 107.078331 Da . It is a useful isotopically labeled research compound .
Molecular Structure Analysis
This compound has a simple structure with a phenyl group and an acetylene group . The molecule is linear with the phenyl group (C6D5) attached to the acetylene group (C≡CH) .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 142.4±9.0 °C at 760 mmHg, and a vapour pressure of 7.0±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 36.4±0.8 kJ/mol and a flash point of 31.1±0.0 °C . The index of refraction is 1.542, and it has a molar refractivity of 33.8±0.4 cm3 .Scientific Research Applications
1. Reaction Dynamics and Formation Mechanisms
- Research has explored the dynamics of D5-phenyl radical reactions with phenylacetylene, contributing to the understanding of complex formation and scattering dynamics in chemical processes. The focus was on the formation of various ethynylbiphenyls through hydrogen emission and phenyl addition mechanisms (Parker et al., 2014).
2. Polymer Chemistry Applications
- Studies have indicated the potential of disubstituted acetylene monomers, including phenyl-D5-acetylene derivatives, in asymmetric polymerization. This research highlights the ability to produce optically active polymers, beneficial for advanced materials development (Kim et al., 2013).
3. Understanding Thermal Stability and Degradation
- Investigations into the thermal stability of copolymers involving acetylene-functional resins have been carried out. The findings provide insights into cross-linking reactions and ablation mechanisms, crucial for material science and engineering applications (Zhang et al., 2011).
4. Catalysis and Chemical Reactions
- Research into the catalytic properties of this compound and its derivatives has been conducted, emphasizing their role in hydrogenation processes and enhancing selectivity in various chemical reactions (McKenna et al., 2011).
Mechanism of Action
Target of Action
Phenyl-D5-acetylene is a useful research chemical . .
Mode of Action
This compound is a prototypical terminal acetylene, undergoing many reactions expected of that functional group . It has been found to undergo reactions with phenyl radicals . The reaction dynamics were found to be indirect and initiated by an addition of the phenyl/D5-phenyl radical with its radical center . This process involved an entrance barrier and led to a long-lived, bound doublet radical intermediate .
Biochemical Pathways
Phenolic compounds, which this compound is a type of, are known to be involved in various biochemical pathways .
Result of Action
This compound has been found to undergo reactions with phenyl radicals, leading to the formation of complex structures . It has also been suggested as a component in the creation of molecular switches .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can undergo reactions under certain conditions, such as in the presence of base and copper (II) salts . .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C#C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
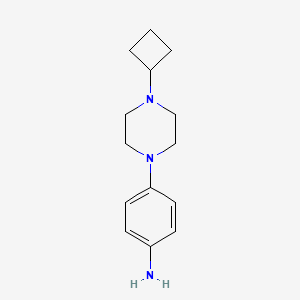
![4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1466069.png)



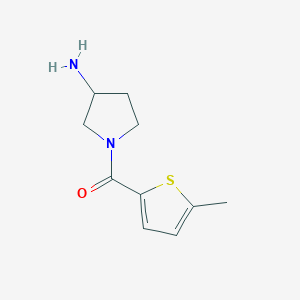
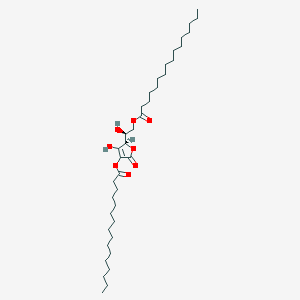
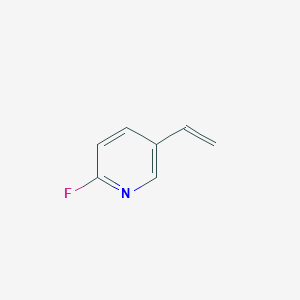
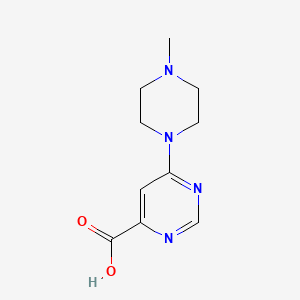
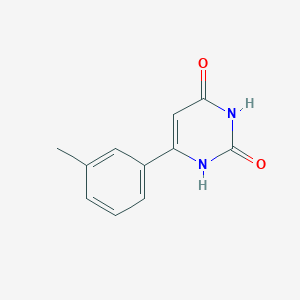

![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1466088.png)
![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)
